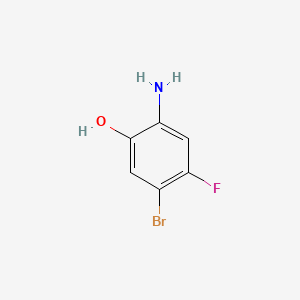

2-Amino-5-bromo-4-fluorophenol

説明

Contextualization within Substituted Phenol (B47542) Chemistry

Phenols, compounds with a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. researchgate.net The reactivity of the aromatic ring and the acidity of the hydroxyl group are significantly influenced by the presence of other substituents. libguides.com This principle forms the basis of substituted phenol chemistry, a field dedicated to understanding how different functional groups alter the characteristics of the parent phenol molecule. oregonstate.eduacs.org

The introduction of substituents can either activate or deactivate the aromatic ring towards electrophilic substitution reactions. msu.edu For instance, electron-donating groups increase the ring's reactivity, while electron-withdrawing groups decrease it. msu.edu The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring, making the synthesis of phenols with controlled substituent placement a key area of interest for chemists. oregonstate.edu

Significance of Halogen and Amino Substituents in Aromatic Systems

Amino Group (-NH2): The amino group is a strong activating group. msu.edu Through a resonance effect, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring. libretexts.orgopenstax.org This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles, particularly at the positions ortho and para to the amino group. libretexts.orgopenstax.org

In a molecule like 2-Amino-5-bromo-4-fluorophenol, these effects combine. The powerful activating and ortho-para directing amino group competes with the deactivating and ortho-para directing influences of the bromine and fluorine atoms. This intricate balance of electronic forces governs the molecule's reactivity and is a key reason for its utility as a synthetic intermediate. Furthermore, the inclusion of fluorine can increase lipophilicity, which is a valuable property in the design of bioactive molecules like pharmaceuticals and agrochemicals, as it can enhance membrane permeability. google.comgoogle.com

Overview of Research Trajectories for this compound

While extensive, dedicated research on this compound as a final product is not widely published, its primary significance lies in its role as a specialized building block in organic synthesis. biosynth.com Its structural features make it a valuable precursor for creating more complex, highly substituted aromatic compounds.

Research trajectories involving this compound are primarily focused on its use as an intermediate in the synthesis of:

Pharmaceuticals and Agrochemicals: Halogenated phenols and anilines are important starting materials for active ingredients in medicine and agriculture. google.comgoogle.com The specific substitution pattern of this compound can be exploited to construct novel molecular scaffolds with potential biological activity.

Dyes and Pigments: Aminophenol derivatives are used in the production of various colorants.

Materials Science: The compound can serve as a monomer or an intermediate for polymers and other advanced materials where specific electronic and physical properties are required.

Its utility is rooted in the reactivity of its functional groups, allowing for further chemical modifications to build larger, more elaborate molecules.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| CAS Number | 1037364-36-5 |

| Physical Form | Solid |

| InChI Key | QRRYTSCZSPPVQQ-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYTSCZSPPVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037364-36-5 | |

| Record name | 2-Amino-5-bromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Bromo 4 Fluorophenol

Strategic Approaches to Aryl Halogenation and Fluorination

The synthesis of substituted phenols like 2-Amino-5-bromo-4-fluorophenol relies on precise methods for introducing halogen atoms onto an aromatic ring.

Bromination: The introduction of a bromine atom onto a phenol (B47542) or aniline (B41778) derivative is typically achieved through electrophilic aromatic substitution. The hydroxyl and amino groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. To achieve the specific substitution pattern of this compound, bromination is often performed on a precursor molecule where the directing effects of existing substituents guide the bromine to the desired position. Reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent are commonly used. For less activated rings, a Lewis acid catalyst such as FeBr₃ or AlBr₃ may be employed to polarize the Br-Br bond and generate a more potent electrophile. nih.govyoutube.com

Fluorination: Direct fluorination of aromatic rings with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to a mixture of products. thieme-connect.de Therefore, indirect methods are preferred.

Balz-Schiemann Reaction: A classical method involves the diazotization of an aromatic amine to form a diazonium salt, followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻). The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the aryl fluoride. thieme-connect.de

Modern Catalytic Methods: More recent advancements include transition-metal-catalyzed fluorination reactions. These methods often use sources of electrophilic fluorine, such as N-Fluorobenzenesulfonimide (NFSI), in combination with catalysts. mdpi.com For instance, palladium-catalyzed methods can convert aryl boronic acids or other organometallic precursors into aryl fluorides under mild conditions.

A comparison of common halogenation techniques is presented below.

| Method | Halogen | Reagent(s) | Conditions | Key Features |

| Electrophilic Substitution | Bromine | Br₂, FeBr₃ | Typically mild, solvent-dependent | Good for activated rings; regioselectivity depends on existing substituents. stackexchange.com |

| Balz-Schiemann Reaction | Fluorine | 1. NaNO₂, HBF₄2. Heat | Two-step, often requires isolation of intermediate | Classic, reliable method for introducing fluorine from an amino group. thieme-connect.de |

| Catalytic Fluorination | Fluorine | NFSI, Pd or other metal catalyst | Mild, catalytic | Broader substrate scope and functional group tolerance. mdpi.com |

Selective Amination and Hydroxylation Techniques for Phenolic Compounds

The introduction of amino and hydroxyl groups onto an aromatic scaffold requires high selectivity to avoid unwanted side reactions.

Hydroxylation: The synthesis of phenols can be achieved through various methods, including the hydrolysis of aryl halides or the decomposition of diazonium salts (discussed in section 2.3.1). Biocatalytic hydroxylation, using enzymes like cytochrome P450 monooxygenases, represents an advanced strategy for achieving high selectivity under mild conditions. nih.gov These enzymatic systems can introduce a hydroxyl group onto an aromatic ring with precise control over the position.

Amination: Introducing an amino group onto a phenol or halophenol can be challenging. Modern photochemical methods have emerged as powerful tools for this transformation. For instance, a dual catalytic system involving an iridium photocatalyst and a pyridinium (B92312) additive can facilitate the C-N coupling between halophenols and various nitrogen-based nucleophiles. chemrxiv.orgchemrxiv.orgacs.orgthieme-connect.com This approach operates under mild conditions and demonstrates high efficiency for both C-H amination on electron-rich phenols and nucleophilic aromatic substitution (SNAr) on halophenols. chemrxiv.orgacs.org

Multi-Step Organic Synthesis Pathways for this compound Derivatives

The synthesis of the target molecule and its derivatives involves carefully planned multi-step sequences that combine halogenation, amination, and hydroxylation reactions.

Diazotization and Decomposition Routes for Fluorophenol Synthesis

A common and versatile method for preparing phenols is through the diazotization of primary aromatic amines. organic-chemistry.org This process involves two key steps:

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.org

Hydrolysis: The resulting aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group from water, releasing nitrogen gas.

For a polysubstituted compound like this compound, a potential synthetic route could start with a corresponding bromo-fluoro aniline derivative. For example, 4-bromo-5-fluoro-2-aminophenol could be synthesized from 4-bromo-5-fluoro-2-nitroaniline (B129579) by reduction of the nitro group to an amine, followed by diazotization and hydrolysis of the newly formed amino group. Careful control of reaction conditions is crucial to prevent side reactions, especially with multiple reactive functional groups present on the ring. google.comgoogle.com

Hydrolysis Reactions of Bromo-Fluoro-Aromatic Precursors

The hydroxyl group of a phenol can also be introduced via nucleophilic aromatic substitution (SNAr) by hydrolyzing a suitable precursor. This method is particularly effective if the aromatic ring is activated by electron-withdrawing groups. While both bromine and fluorine are halogens, their reactivity in SNAr reactions differs. Generally, fluorine is a better leaving group than bromine in SNAr due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.

A synthetic strategy could involve a precursor such as 1,4-dibromo-2-fluoro-5-nitrobenzene. Selective hydrolysis of one of the bromine atoms could be achieved under high temperature and pressure, with the nitro group activating the ring towards nucleophilic attack. Subsequent reduction of the nitro group would then yield an aminobromofluorophenol derivative.

Palladium-Catalyzed Coupling and Dehydrogenation-Aromatization Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.org These reactions can be used to build the carbon skeleton of complex molecules or to introduce functional groups.

A synthetic pathway towards derivatives of this compound could involve a palladium-catalyzed amination (Buchwald-Hartwig amination) on a dihalo-fluorophenol precursor to selectively install the amino group. For example, reacting 2,5-dibromo-4-fluorophenol (B15507115) with an amine source in the presence of a palladium catalyst and a suitable ligand could yield the desired aminobromofluorophenol. researchgate.net

Furthermore, palladium catalysts can be employed in tandem reactions. An o-haloaryl acetylenic ketone can react with a primary amine in a palladium-catalyzed tandem amination process to construct functionalized 4-quinolones, showcasing how aminophenol-like structures can be integrated into more complex heterocyclic systems. researchgate.net

Synthesis of Schiff Base Derivatives of Aminophenols

The primary amino group of this compound is a versatile handle for further chemical transformations. One of the most common reactions is the formation of Schiff bases (or imines). This involves the condensation reaction between the primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govsemanticscholar.orgrsc.org

The reaction is typically carried out by refluxing the aminophenol and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. iljs.org.ng The formation of the imine C=N bond is confirmed by spectroscopic methods, such as the appearance of a characteristic band in the IR spectrum. unilag.edu.ng This reaction allows for the introduction of a wide variety of substituents, depending on the structure of the aldehyde or ketone used, leading to a diverse library of derivatives with potentially new chemical and biological properties. iljs.org.ngunilag.edu.ng

The table below illustrates the formation of Schiff base derivatives from a generic aminophenol.

| Aminophenol Reactant | Carbonyl Reactant | Resulting Schiff Base Structure |

| This compound | Benzaldehyde | |

| This compound | Salicylaldehyde | |

| This compound | Acetone |

Derivatization Strategies for Enhancing Molecular Complexity

The presence of reactive amino and hydroxyl functional groups on the this compound scaffold allows for a variety of chemical modifications to generate derivatives with increased molecular complexity. These modifications can be tailored to introduce diverse structural motifs and functionalities.

The amino group of this compound can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form a stable amide linkage. The synthesis of N-substituted benzamide (B126) derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. The reaction of this compound with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, would be expected to yield the corresponding benzamide derivative.

A representative synthetic scheme for the formation of benzamide derivatives of this compound is as follows:

Reaction of this compound with a substituted benzoyl chloride.

A series of novel benzamide derivatives could be synthesized by varying the substituents on the benzoyl chloride. The resulting compounds would be expected to have diverse electronic and steric properties, which could be valuable for various applications.

Table 1: Representative Benzamide Derivatives of this compound

| Derivative | R Group on Benzoyl Chloride | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| 1 | -H | C₁₃H₈BrF N O₂ | 310.11 |

| 2 | 4-OCH₃ | C₁₄H₁₀BrF N O₃ | 340.14 |

| 3 | 4-NO₂ | C₁₃H₇BrF N₂O₄ | 355.11 |

| 4 | 4-Cl | C₁₃H₇BrCl F N O₂ | 344.56 |

Ether Linkage Formation and Aryl Moiety Incorporation

The phenolic hydroxyl group of this compound provides a handle for the formation of ether linkages, a common strategy for introducing aryl moieties and increasing molecular diversity. The Williamson ether synthesis is a classic and reliable method for this transformation. organicchemistrytutor.comjk-sci.commasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

A general reaction scheme for the formation of aryl ether derivatives of this compound is depicted below:

Williamson ether synthesis for the preparation of aryl ether derivatives.

By employing a variety of substituted aryl halides, a library of derivatives with different electronic and structural features could be generated.

Table 2: Potential Aryl Ether Derivatives of this compound

| Derivative | Aryl Halide | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| 5 | Benzyl chloride | C₁₃H₁₀BrF N O | 296.13 |

| 6 | 4-Nitrobenzyl bromide | C₁₃H₉Br₂F N₂O₃ | 420.04 |

| 7 | 2-Picolyl chloride | C₁₂H₉BrCl F N₂O | 331.57 |

| 8 | 4-Fluorobenzyl chloride | C₁₃H₉BrCl F₂N O | 349.58 |

Copolymerization Studies with Substituted Phenols

The presence of both amino and hydroxyl groups on the aromatic ring of this compound makes it a potential monomer for copolymerization with other substituted phenols. Oxidative coupling polymerization is a common method for the synthesis of polyphenols and polyanilines. researchgate.netwikipedia.org This process typically involves the use of an oxidizing agent, such as a transition metal catalyst or an enzyme, to generate phenoxy or anilino radicals that then couple to form the polymer chain. rsc.org

Enzymatic polymerization, using enzymes like laccase or peroxidase, offers a green and selective alternative to chemical oxidation methods for the polymerization of phenolic compounds. nih.govacs.orgrsc.orgacs.orgtandfonline.com The copolymerization of this compound with other phenols could lead to the formation of novel copolymers with tailored properties.

Table 3: Potential Comonomers for Copolymerization with this compound

| Comonomer | Potential Polymerization Method | Expected Polymer Properties |

| Phenol | Oxidative Coupling | Thermally stable, potentially conductive |

| Aniline | Oxidative Coupling | Electrically conductive, electroactive |

| Catechol | Enzymatic (Laccase) | Adhesive, cross-linkable |

| Tyrosine | Enzymatic (Tyrosinase) | Biocompatible, biodegradable |

Considerations for Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly important in the design of synthetic routes for chemical compounds. organic-chemistry.orgroyalsocietypublishing.org For the synthesis and derivatization of this compound, several green chemistry principles can be considered to minimize the environmental impact. indianchemicalsociety.comdergipark.org.tr

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce pollution. royalsocietypublishing.org

Catalysis: The use of catalytic reagents in place of stoichiometric ones minimizes waste generation. organic-chemistry.org For instance, enzymatic catalysts in polymerization reactions offer high selectivity under mild conditions. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can reduce energy consumption.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity of atoms can be mapped.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 2-Amino-5-bromo-4-fluorophenol is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would be of particular interest, showing signals for the two protons attached to the benzene (B151609) ring.

Aromatic Protons: The proton at the C-3 position (adjacent to the amino and fluorine groups) and the proton at the C-6 position (adjacent to the hydroxyl and bromo groups) are in different chemical environments and will appear as separate signals. Due to the strong electronegativity of the fluorine atom, the C-3 proton is expected to be coupled to the ¹⁹F nucleus, resulting in a doublet. The C-6 proton would likely appear as a singlet or a very finely split multiplet due to smaller, long-range couplings. The electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Br and -F atoms will influence the precise chemical shifts, which are predicted to be in the range of 6.5-7.5 ppm.

Labile Protons: The protons of the hydroxyl (-OH) and amino (-NH₂) groups are labile and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and can be confirmed by D₂O exchange, where the signals disappear from the spectrum.

Table 1: Predicted ¹H-NMR Data for this compound This data is predictive and may vary based on experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~6.8 - 7.2 | Doublet (d) | ³J(H-F) ≈ 8-10 Hz |

| H-6 | ~7.0 - 7.4 | Singlet (s) or finely split multiplet | N/A |

| -NH₂ | Variable (broad) | Broad Singlet (br s) | N/A |

| -OH | Variable (broad) | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The proton-decoupled ¹³C-NMR spectrum will display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are heavily influenced by the attached substituents.

C-1 (C-OH): This carbon is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom.

C-2 (C-NH₂): The amino group also deshields the attached carbon, resulting in a downfield shift.

C-4 (C-F): The carbon directly bonded to fluorine will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically very large (240-250 Hz).

C-5 (C-Br): The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, which can be complex.

The remaining carbons (C-3 and C-6) will appear in the typical aromatic region (110-140 ppm), with their exact positions determined by the cumulative electronic effects of the substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) in Halogenated Systems

¹⁹F-NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum would show a single signal for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine. This signal would be split into a doublet due to coupling with the ortho proton (H-3), providing direct evidence for their spatial proximity.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H couplings, although for this molecule with limited proton-proton coupling on the ring, its utility would be in confirming the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C-3 and C-6).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic group. Overlapping in this region, the N-H stretching vibrations of the primary amine would appear as two distinct, sharper peaks (one for symmetric and one for asymmetric stretching).

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-F and C-Br Stretching: The spectrum's fingerprint region would contain signals for the carbon-halogen bonds. The strong C-F stretching vibration is expected to appear in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound This data is predictive and represents typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 (Broad) |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3300 - 3500 (Two peaks) |

| Aromatic C-H Stretch | Aryl | 3010 - 3100 |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride | 1200 - 1300 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

Raman Spectroscopy Applications

The analysis of the Raman spectrum allows for the identification of characteristic vibrations associated with the different parts of the molecule. The carbon-bromine (C-Br) stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum. Similarly, the carbon-fluorine (C-F) bond will have its own characteristic stretching frequency. The amino (-NH2) and hydroxyl (-OH) groups will exhibit distinct stretching and bending vibrations. The aromatic ring itself has several characteristic modes, including ring breathing and C-H stretching and bending vibrations. nih.gov By comparing the observed spectral data with data from similar compounds and theoretical calculations, a confident structural assignment can be made. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3350-3450 |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450-3550 |

| O-H Stretch | Hydroxyl (-OH) | ~3500-3700 |

| C-H Stretch | Aromatic Ring | ~3000-3100 |

| C=C Stretch | Aromatic Ring | ~1400-1650 |

| C-N Stretch | Amino (-NH₂) | ~1250-1350 |

| C-F Stretch | Fluoro (-F) | ~1100-1300 |

| C-Br Stretch | Bromo (-Br) | ~500-650 |

Note: These are approximate ranges and the exact peak positions can be influenced by the electronic environment and intermolecular interactions.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* electronic transitions within the aromatic ring. The positions of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the phenol ring. researchgate.net The hydroxyl (-OH) and amino (-NH2) groups are strong auxochromes, meaning they are electron-donating groups that can increase the wavelength and intensity of the absorption bands of the benzene chromophore. msu.edu Conversely, the halogen substituents (bromo and fluoro) have a more complex influence due to the interplay of their inductive and resonance effects.

For this compound, the presence of the electron-donating amino and hydroxyl groups is expected to shift the primary absorption bands to longer wavelengths compared to unsubstituted benzene. A compound with a similar substitution pattern, 2-Amino-4-nitrophenol, exhibits absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com It is anticipated that this compound would display a comparable UV-Vis profile. The polarity of the solvent can also influence the λmax values due to differential stabilization of the ground and excited states. youtube.com

Hypochromic and Bathochromic Shift Analysis

A bathochromic shift, or red shift, refers to a shift in the absorption maximum to a longer wavelength, while a hypsochromic shift (blue shift) is a shift to a shorter wavelength. wikipedia.orgucla.edu Hyperchromic and hypochromic effects refer to an increase and decrease in absorption intensity, respectively. youtube.com

The substituents on the this compound ring all play a role in determining the position of the UV-Vis absorption bands. The powerful electron-donating effects of the hydroxyl and amino groups, through resonance, increase the electron density of the aromatic π system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift compared to benzene. taylorandfrancis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C6H5BrFNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The presence of bromine is particularly distinctive in the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M+) and its fragments, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks). This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule. nih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the amino group and the loss of small neutral molecules. youtube.comlibretexts.org The stability of the resulting carbocations and radical species dictates the relative intensities of the fragment ion peaks. libretexts.orgquizlet.com

Table 2: Predicted HRMS Data and Isotopic Profile for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅BrFNO |

| Monoisotopic Mass (for ⁷⁹Br) | 204.9566 u |

| Molecular Ion (M+) | m/z 204.9566 |

| M+2 Isotope Peak (for ⁸¹Br) | m/z 206.9546 |

| Expected M+ / M+2 Intensity Ratio | ~1:0.98 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Tracking

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying metabolites in complex biological matrices. nih.gov This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

For tracking the metabolites of this compound, a biological sample (e.g., plasma, urine, or a cell culture extract) would first be subjected to chromatographic separation, typically using a reversed-phase column. This separates the parent compound from its metabolites based on their polarity. The eluent is then introduced into the mass spectrometer.

In a typical LC-MS/MS workflow for metabolite identification, the mass spectrometer is operated in a data-dependent acquisition mode. A full scan MS analysis detects all ions within a certain mass range. When an ion corresponding to a potential metabolite is detected, the instrument automatically performs a second stage of mass analysis (MS/MS). In this stage, the specific ion (the precursor ion) is fragmented, and the masses of the resulting fragment ions are measured. waters.com By comparing the fragmentation patterns of the metabolites to that of the parent compound, structural modifications such as hydroxylation, glucuronidation, or sulfation can be identified. Furthermore, targeted approaches like selected reaction monitoring (SRM) can be developed for highly sensitive and specific quantification of known metabolites. youtube.com This makes LC-MS/MS an essential tool in metabolic profiling and pharmacokinetic studies. nih.govresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination

No published single crystal X-ray diffraction data for this compound could be located. This information is essential for the definitive determination of its crystal system, space group, and precise atomic coordinates, which together describe the three-dimensional arrangement of the molecule in the solid state.

Chromatographic Methods for Separation and Quantification

Detailed and validated chromatographic methods specifically for the separation and quantification of this compound have not been reported in peer-reviewed literature. While general methods for related compounds such as halogenated phenols and aminophenols exist, specific parameters tailored to this particular analyte are not available.

High-Performance Liquid Chromatography (HPLC)

There are no established High-Performance Liquid Chromatography (HPLC) methods detailing the specific column, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similarly, no specific Gas Chromatography-Mass Spectrometry (GC-MS) methods, including details on the capillary column, temperature programming, and mass spectrometric parameters for the identification and quantification of this compound, are available in the scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 4 Fluorophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Amino-5-bromo-4-fluorophenol molecule. These calculations provide insights into the molecule's stability, polarity, and reactive nature.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods for quantum chemical calculations. DFT is particularly popular due to its balance of accuracy and computational efficiency. It calculates the electronic structure of a molecule based on its electron density. The B3LYP functional is a hybrid functional commonly employed for this purpose as it combines the strengths of both DFT and HF approaches. nih.govnih.gov

Hartree-Fock is a foundational method that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons. While computationally more demanding for the same level of accuracy as modern DFT methods, HF is still a valuable tool, and comparisons between DFT and HF results are common in computational studies. nih.govnih.gov For molecules like substituted phenols, these methods are used to optimize the molecular geometry to find the most stable conformation (the lowest energy state).

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens like bromine and fluorine, Pople-style basis sets such as 6-31G or 6-311G are frequently used. nih.govnih.gov To improve accuracy, these are often augmented with polarization functions (d,p) and diffuse functions (++), resulting in basis sets like 6-311++G(d,p). researchgate.net These additional functions allow for a more flexible and accurate description of electron distribution, which is crucial for modeling the polar bonds and lone pairs present in this compound.

Geometry optimization is an iterative process where the energy of the molecule is calculated at a starting geometry and then systematically changed to find a lower energy structure until a minimum is reached. This ensures that all subsequent property calculations are performed on the most stable form of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : This is the innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density indicate likely sites for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine these energies for similar aromatic compounds. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 | Electron-donating capacity |

| LUMO | -0.98 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.91 | Indicates chemical reactivity and kinetic stability |

Note: Data is illustrative and based on a structurally similar compound to demonstrate the type of results generated by FMO analysis. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions : Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these would be expected around the oxygen, nitrogen, and potentially the fluorine atoms due to their high electronegativity.

Blue regions : Indicate positive electrostatic potential, which is electron-poor. These are sites susceptible to nucleophilic attack. The hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups are expected to be in these regions.

Green regions : Represent neutral or near-zero potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgmpg.de

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C-C)ring | Value | Lone pair donation to ring |

| LP(1) N | π(C-C)ring | Value | Lone pair donation to ring |

| π(C-C)ring | π*(C-C)ring | Value | Intra-ring delocalization |

Note: This table is a template illustrating the type of data generated from an NBO analysis. "LP" denotes a lone pair, and "π" denotes an antibonding pi orbital. The "Value" would be a calculated energy.*

Molecular Dynamics (MD) Simulations for Reactivity Prediction in Multi-Component Systems

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to understand how this compound behaves over time in a more realistic environment, such as in a solvent or in the presence of other reactants.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A "force field," which is a set of parameters describing the potential energy of the system, is used to define the forces between atoms. These simulations can track the trajectory of each atom over a period, providing insights into:

Solvation Effects : How solvent molecules (e.g., water) arrange themselves around the solute and influence its conformation and reactivity.

Conformational Changes : How the molecule flexes and changes shape over time.

Interaction Dynamics : How it approaches and interacts with other molecules, which is crucial for predicting reaction mechanisms and pathways in a multi-component system.

By simulating this compound in a system with other chemical species, MD can help predict the most likely modes of interaction and the initial steps of a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of compounds with their biological activities or physicochemical properties, respectively. For novel or less-studied compounds like this compound, specific QSAR and QSPR models are often not available in the literature. However, by examining studies on structurally similar compounds, such as substituted phenols and halogenated aromatic compounds, it is possible to infer the key molecular descriptors that would likely govern its activity and properties.

QSAR models for substituted phenols frequently demonstrate that their biological activities, including toxicity and antioxidant potential, are significantly influenced by a combination of hydrophobic, electronic, and steric parameters. jst.go.jpacs.org Hydrophobicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), plays a crucial role in a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. jst.go.jp Electronic effects, described by parameters like Hammett constants (σ) or calculated atomic charges, are critical in determining the reactivity of the phenol (B47542), including its ability to donate a hydrogen atom (a key step in antioxidant activity) and its ionization state (pKa). jst.go.jpacs.org

Similarly, QSPR models for substituted phenols have been developed to predict various physicochemical properties, such as electrochemical degradation. These models often employ quantum chemical parameters, steric descriptors, and electronic properties to achieve high predictive accuracy. tandfonline.com For this compound, key descriptors would likely include:

Dipole Moment: Indicating its polarity.

HOMO and LUMO Energies: Related to its electron-donating and accepting capabilities.

Atomic Charges: Highlighting centers of electrophilic or nucleophilic attack.

Molecular Volume and Surface Area: Describing its steric bulk.

The development of a predictive QSAR or QSPR model for a series of compounds including this compound would typically involve the steps outlined in the interactive table below.

| Step | Description | Relevant Techniques | Key Considerations |

| 1. Data Set Compilation | A diverse set of molecules with known activities or properties is gathered. | Literature search, chemical databases. | Structural diversity and a wide range of activity/property values are crucial. |

| 2. Descriptor Calculation | Molecular descriptors are calculated for each compound in the dataset. | Software like DRAGON, MOE, or custom scripts. | Descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). |

| 3. Model Development | A mathematical relationship between descriptors and the target variable is established. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). tandfonline.com | The dataset is typically split into training and test sets to evaluate the model's predictive power. |

| 4. Model Validation | The model's robustness and predictive ability are rigorously tested. | Internal validation (cross-validation) and external validation (using the test set). mdpi.com | Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comresearchgate.net |

Molecular Docking Studies for Ligand-Receptor Interactions

A primary goal of molecular docking is to predict the binding affinity of a ligand to a receptor, which is often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower, more negative binding energies generally indicate a more stable and favorable interaction. nih.gov This prediction is accomplished using scoring functions, which are mathematical models that estimate the strength of the non-covalent interactions between the ligand and the protein.

Commonly used scoring functions can be classified into three main types:

Force-Field-Based: These functions use classical mechanics principles to calculate the van der Waals and electrostatic interactions.

Empirical: These functions are derived from experimental binding data and use a set of weighted terms to account for different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy loss.

Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes and derive potentials from the frequencies of atom-pair interactions at different distances.

For a molecule like this compound, a docking simulation would place it in the active site of a target protein and the scoring function would evaluate its fit. The predicted binding affinity would depend on the specific protein target and the scoring function used. The table below illustrates hypothetical docking scores for this compound against a generic kinase target, based on typical values seen for small molecule inhibitors. nih.gov

| Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| AutoDock Vina | Vina Score | -7.5 to -9.0 |

| Glide | GlideScore | -6.0 to -8.5 |

| GOLD | GoldScore | 60 to 75 (dimensionless) |

It is important to note that these scores are predictions and can have a degree of uncertainty. They are most valuable when comparing the binding of a series of related compounds to the same target.

Beyond a simple score, molecular docking provides a detailed 3D model of the ligand-protein complex, allowing for the analysis of the specific interactions that stabilize the binding. For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These groups would likely form hydrogen bonds with polar amino acid residues in the protein's active site, such as aspartate, glutamate, serine, or threonine. The fluorine atom can also act as a weak hydrogen bond acceptor.

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The aromatic ring of the phenol can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-Stacking: The phenyl ring can also form π-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

An analysis of a hypothetical docked pose of this compound would reveal which of these interactions are formed and with which specific amino acid residues, providing valuable insights for the rational design of more potent analogs. The presence of both hydrogen bond donors/acceptors and a halogen atom suggests that this molecule could have a rich and specific interaction profile within a suitably shaped protein binding pocket.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts and vibrational frequencies. nih.govijaemr.com

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS). wisc.edu For this compound, DFT calculations could predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. The accuracy of these predictions depends on the level of theory (functional and basis set) and whether solvent effects are included in the calculation. nih.gov

The following table presents hypothetical predicted ¹H NMR chemical shifts for this compound, based on general principles of substituent effects on aromatic rings.

| Proton | Predicted Chemical Shift (ppm) | Rationale for Shift |

| H-3 | 6.8 - 7.2 | Ortho to the electron-donating -NH2 group (shielding) and meta to the -OH group. |

| H-6 | 7.0 - 7.4 | Ortho to the electron-donating -OH group and meta to the -NH2 and -Br groups. |

| -NH₂ | 3.5 - 5.0 | Typical range for aromatic amines, position can vary with solvent and concentration. |

| -OH | 5.0 - 9.0 | Highly variable depending on solvent and hydrogen bonding. modgraph.co.uk |

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. psu.edu These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration of the molecule. nih.gov These theoretical frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor to improve agreement with experiment. spectroscopyonline.com

For this compound, DFT calculations would predict characteristic vibrational frequencies for functional groups such as:

O-H stretch: Typically in the range of 3200-3600 cm⁻¹. spectroscopyonline.com

N-H stretches: Usually appearing as two bands in the 3300-3500 cm⁻¹ region.

C-F stretch: Expected in the 1000-1400 cm⁻¹ range.

C-Br stretch: Typically found in the 500-650 cm⁻¹ region.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ range.

These predicted spectroscopic parameters can be invaluable for confirming the identity of a synthesized compound by comparing the theoretical spectrum with the experimentally measured one.

An extensive search for scientific literature detailing the biological activities of the chemical compound This compound has revealed a significant lack of specific research data pertaining to its antimicrobial and antioxidant properties. While the broader classes of compounds to which it belongs, such as aminophenols, bromophenols, and fluorophenols, are known to exhibit a range of biological effects, specific experimental studies on this particular molecule are not publicly available.

The user's request for an article structured around a detailed outline, including data tables on antibacterial, antifungal, and antioxidant activities, cannot be fulfilled at this time due to the absence of published research findings for "this compound." General information on related compounds cannot be extrapolated to this specific molecule without violating the principles of scientific accuracy.

Further research would be required to determine the specific biological activities and mechanisms of action of this compound. Such studies would involve laboratory testing against various microbial strains and antioxidant assays to generate the data necessary to populate the requested article structure. At present, this information does not appear to be in the public domain.

Exploration of Biological Activities and Underlying Mechanisms of Action

Enzyme Interaction and Inhibition Studies

Enzyme inhibition is a critical area of drug discovery and development, where chemical compounds are investigated for their ability to modulate the activity of specific enzymes involved in disease processes. For 2-Amino-5-bromo-4-fluorophenol, however, there is a significant gap in the available scientific literature concerning its direct interactions with several key enzymes.

α-Amylase and α-Glucosidase Inhibitory Activities

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay the absorption of glucose, a therapeutic strategy for managing hyperglycemia. Despite the investigation of other novel compounds for these properties, a review of scientific databases reveals no specific studies published on the α-amylase or α-glucosidase inhibitory activities of this compound. Consequently, no data on its efficacy or mechanism of inhibition in this context is available.

Cytochrome P450 Enzyme Interaction and Bioactivation Pathways

The cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. Understanding a compound's interaction with these enzymes is crucial for predicting potential drug-drug interactions and metabolic pathways. There is currently no publicly available research detailing the interaction of this compound with CYP450 enzymes or its potential bioactivation pathways. Such studies would be necessary to ascertain its metabolic profile and safety.

Modulation of Protein Synthesis via Tyrosyl-tRNA Synthetase Binding

Tyrosyl-tRNA synthetase is an essential enzyme involved in the first step of protein synthesis. Its inhibition can halt protein production, making it a target for antimicrobial and anticancer agents. There is no available research that investigates the binding of this compound to tyrosyl-tRNA synthetase or its potential to modulate protein synthesis through this mechanism.

Cyclooxygenase Inhibition in Pain and Inflammation Pathways

Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. The potential for this compound to act as a COX inhibitor has not been reported in the scientific literature.

Nucleic Acid Interaction Studies (e.g., DNA Interaction)

The interaction of small molecules with nucleic acids, such as DNA, can have significant biological consequences, including mutagenicity or therapeutic effects like anticancer activity. While derivatives of 4-aminophenol (B1666318) have been studied for their DNA binding properties, there is a lack of specific research on the interaction between this compound and DNA. Therefore, its mode of binding, binding affinity, and any potential effects on DNA structure or function remain unknown.

Cellular and Molecular Target Identification in Biological Systems

While specific research identifying the cellular and molecular targets of this compound is not extensively documented in publicly available literature, the broader class of aminophenol derivatives has been investigated for various biological activities, suggesting potential targets.

Derivatives of ortho-aminophenols, for instance, have been identified as potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Recent studies have presented four series of ortho-aminophenol derivatives that show significant activity against RSL3-induced ferroptosis, with some compounds being over 100 times more active than the baseline compound, 3-hydroxyanthranilic acid. These compounds have also demonstrated protective effects in animal models of kidney ischemia-reperfusion injury and acetaminophen-induced hepatotoxicity, suggesting that their targets are involved in mitigating lipid peroxidation and cell death pathways.

In other contexts, derivatives of para-aminophenol have been synthesized and evaluated for analgesic and anti-inflammatory activities. Molecular docking studies on these compounds suggest they may act as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, a derivative, 4ˊ‐bromo‐N‐(4‐hydroxyphenyl)benzamide, showed a high binding affinity for both COX-1 and COX-2.

Furthermore, the general class of halophenols has been explored as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways. Certain chlorinated and brominated phenol (B47542) derivatives have exhibited strong inhibitory activity against PTKs, indicating that these enzymes could be potential molecular targets for halogenated aminophenols.

Investigation of Structure-Activity Relationships (SAR) in Derivative Series

The biological activity of aminophenol derivatives can be significantly modified by altering their chemical structure. Structure-Activity Relationship (SAR) studies investigate how changes to a molecule, such as the addition, removal, or modification of functional groups, affect its biological effects. For halogenated aminophenols, key areas of investigation include the position and type of halogen atoms on the aromatic ring and the influence of properties like polarity and lipophilicity.

Influence of Halogen Position and Type on Biological Activity

The nature and placement of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) on the phenol ring are critical determinants of biological activity. Halogens can influence a molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets.

A study on halophenols as potential protein tyrosine kinase (PTK) inhibitors revealed a clear SAR trend related to the type of halogen. The activity was generally found to follow the order of Cl > Br > F (or I), suggesting that a chloro substituent was most favorable for interaction with the target enzyme. Interestingly, simply increasing the number of halogens did not consistently lead to enhanced activity. For example, bromophenols with a single bromo substituent showed better activity than corresponding compounds with two bromo atoms on the same phenyl ring.

The position of the halogen is also crucial. A study of halogenated phenylethanolamines acting as beta-adrenolytics found that 2,5-dihalogenated derivatives were more potent beta-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. This highlights that specific substitution patterns can optimize the interaction with a receptor's binding site.

In the context of antiproliferative activity, an investigation into 8-hydroxyquinoline (B1678124) derivatives showed that chlorinated analogues had the most potent cytostatic effects compared to those with other halogen substituents. Similarly, the dehalogenation and oxidation of 2,4,6-trihalogenated phenols were found to be highly dependent on the halogen type, with the order of reaction being F > Cl > Br > I, which correlates with the electronegativity of the substituent.

| Compound | Substituents | Halogen Type | IC₅₀ (μM) | Relative Activity |

|---|---|---|---|---|

| Genistein (Reference) | - | - | 13.6 | Reference |

| Compound 6c | 5-OH, 2-Cl | Chlorine | 2.97 | Strong |

| Compound 6d | 5-OH, 2,6-di-Cl | Chlorine | 3.96 | Strong |

| Compound 11c | 4-OH, 2-Br | Bromine | 16.0 | Moderate |

| Compound 5c | 5-OH, 2-Br | Bromine | > 50 | Inactive |

| Compound 5d | 5-OH, 2,6-di-Br | Bromine | > 50 | Inactive |

Impact of Substituent Polarity and Lipophilicity on Biological Effects

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP or logKow), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It plays a significant role in how a molecule is transported across biological membranes and interacts with its target.

For aminophenol derivatives, modulating lipophilicity can lead to improved biological outcomes. An ADMET study on a series of p-aminophenol derivatives found that increasing the lipophilicity of the analogues resulted in increased absorption. The hydrophobicity of a molecule can also affect its metabolism. In a study of 2-fluoro-4-halophenols, an increase in the hydrophobicity of the phenol, resulting from changing the C4-halogen from fluorine to chlorine to bromine, was the best explanation for an observed decrease in the apparent Km for glucuronidation, a key phase II metabolic pathway.

Quantitative structure-activity relationship (QSAR) models often incorporate lipophilicity as a key descriptor. For a series of alkylated and halogenated phenols, a QSAR study established a direct mathematical relationship between toxicity (log BR) and lipophilicity (log Kow), alongside an electronic parameter (Hammett sigma constant, σ). The resulting model demonstrated that toxicity increases with increasing lipophilicity.

| Parameter | Description | Role in Model |

|---|---|---|

| log BR | Logarithm of Biological Response (Toxicity) | Dependent Variable |

| log Kow | Logarithm of Octanol/Water Partition Coefficient | Independent Variable (Lipophilicity) |

| σ (sigma) | Hammett Sigma Constant | Independent Variable (Electronic Effect) |

| Model Equation: log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538 |

Emerging Applications in Advanced Materials Science and Engineering

Role as Chemical Building Blocks in Polymer Chemistry

There is no available literature detailing the synthesis of specialized polymers and resins or the development of conductive poly(aminophenol) materials specifically using 2-Amino-5-bromo-4-fluorophenol as a monomer. Research on poly(aminophenol)s does exist, but these studies typically focus on simpler, non-halogenated aminophenol precursors. The influence of the bromo and fluoro substituents on polymerization and the final properties of such polymers has not been documented.

Development of Functionalized Coatings and Adhesives

Due to the absence of specific research findings, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline for the compound this compound. The generation of data tables and detailed research findings is unachievable without underlying scientific studies.

Application as Ligands in Coordination Chemistry

This compound is emerging as a significant ligand in the field of coordination chemistry, a branch of science focused on the study of compounds containing a central metal atom or ion surrounded by a set of molecules or ions, known as ligands. The unique molecular structure of this compound, featuring amino, hydroxyl, and halogen functional groups, allows it to form stable complexes with a variety of transition metal ions. These metal complexes are of great interest in advanced materials science and engineering due to their potential applications in catalysis, electronics, and sensor technology.

The coordination of this compound to a metal center typically occurs through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. Research on related halogenated aminophenol ligands suggests that these substituents can enhance the catalytic activity of the metal center and improve the thermal and chemical stability of the complex.

While specific research on the coordination complexes of this compound is still in its early stages, studies on analogous compounds provide valuable insights into its potential. For instance, transition metal complexes of o-aminophenol and its derivatives have been shown to exhibit a wide range of catalytic activities, including oxidation, reduction, and carbon-carbon bond-forming reactions. derpharmachemica.comresearchgate.net The electronic modifications introduced by the bromo and fluoro substituents in this compound are expected to modulate these catalytic properties, potentially leading to the development of highly selective and efficient catalysts for various chemical transformations.

The investigation of the coordination chemistry of this compound opens up new avenues for the design and synthesis of novel materials with tailored properties. The ability to fine-tune the electronic and steric characteristics of the ligand by modifying the substituents on the aromatic ring provides a powerful tool for controlling the structure and function of the resulting metal complexes. Further research in this area is anticipated to unveil a wide array of applications for these versatile compounds in diverse fields of materials science and engineering.

| Property | Expected Influence of Substituents | Rationale |

| Coordination Mode | Bidentate (N, O-coordination) | The ortho-positioning of the amino and hydroxyl groups facilitates the formation of a stable five-membered chelate ring with a central metal ion. |

| Complex Stability | Increased | The electron-withdrawing nature of the bromine and fluorine atoms is expected to increase the acidity of the phenolic proton and the Lewis basicity of the amino group, leading to stronger metal-ligand bonds. |

| Redox Potential of Metal Center | Modulated | The electronic effects of the halogen substituents can influence the electron density at the metal center, thereby altering its redox properties. This can be advantageous for catalytic applications involving redox cycles. |

| Catalytic Activity | Potentially Enhanced | By modifying the electronic environment of the metal center, the bromo and fluoro groups can enhance the catalytic activity and selectivity in various organic transformations. |

| Solubility | Modified | The presence of halogen atoms can affect the solubility of the ligand and its metal complexes in different organic solvents, which is an important consideration for practical applications. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-4-fluorophenol, considering regioselectivity and yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For regioselective bromination, electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in acetic acid) can target the para position relative to the hydroxyl group. Fluorination may precede or follow bromination, depending on precursor availability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (≥97%) . Comparative studies with analogs like 2-Amino-4-bromophenol suggest optimizing reaction time and temperature to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., absence of undesired isomers) by comparing chemical shifts with structurally related compounds like 4-Amino-2-chloro-5-fluorophenol .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times cross-referenced against standards .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.96 for C₆H₅BrFNO) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination and fluorination of aminophenol derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to prevent undesired N-halogenation. Deprotection post-bromination/fluorination restores functionality .

- Stepwise Synthesis : Fluorinate the phenol precursor first (e.g., using Selectfluor®), followed by bromination and amination, to reduce steric hindrance and electron-withdrawing effects .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency while minimizing decomposition .

Q. How does computational modeling aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Model the electron density distribution to identify reactive sites. For example, the bromine atom’s electron-withdrawing effect activates the ortho position for substitution.

- Transition State Analysis : Simulate reaction pathways to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Comparative Studies : Compare with analogs like 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline to validate computational predictions against experimental results .

Q. What are the challenges in characterizing the hydrogen bonding network in this compound using X-ray crystallography?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., slow evaporation in methanol) to obtain single crystals. The hydroxyl and amino groups promote intermolecular H-bonding, complicating crystal packing .

- Data Refinement : Use SHELXL for high-resolution refinement. Challenges include resolving disordered bromine/fluorine atoms and modeling thermal motion anisotropy .

- Comparative Analysis : Contrast with halogenated analogs (e.g., 4-Bromo-3-chlorophenol) to identify trends in lattice stability .

Comparative and Mechanistic Questions

Q. How do substituent positions influence the spectroscopic properties of halogenated aminophenols?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts between this compound and 4-Amino-2-chloro-5-fluorophenol. Electron-withdrawing groups (Br, F) red-shift absorption due to extended conjugation .

- IR Spectroscopy : Analyze O-H and N-H stretching frequencies. Bromine’s inductive effect reduces O-H bond strength, lowering the stretching frequency by ~50 cm⁻¹ compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。